molecular formula C5H6ClNOS B2773374 5-(chloromethyl)-3-methoxy-1,2-thiazole CAS No. 91989-71-8

5-(chloromethyl)-3-methoxy-1,2-thiazole

Cat. No.: B2773374
CAS No.: 91989-71-8
M. Wt: 163.62
InChI Key: WOJXWXZQQOQLPP-UHFFFAOYSA-N
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Description

5-(chloromethyl)-3-methoxy-1,2-thiazole is a heterocyclic organic compound that belongs to the isothiazole family. Isothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry and industrial applications. The compound features a five-membered ring containing sulfur and nitrogen atoms, with a methoxy group at the 3-position and a chloromethyl group at the 5-position.

Properties

IUPAC Name

5-(chloromethyl)-3-methoxy-1,2-thiazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6ClNOS/c1-8-5-2-4(3-6)9-7-5/h2H,3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOJXWXZQQOQLPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NSC(=C1)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6ClNOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(chloromethyl)-3-methoxy-1,2-thiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 3-methoxyisothiazole with chloromethylating agents such as chloromethyl methyl ether in the presence of a base like sodium hydride. The reaction is usually carried out in an organic solvent like tetrahydrofuran at ambient temperature .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is often considered in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 5-(chloromethyl)-3-methoxy-1,2-thiazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemical Synthesis

Building Block for Heterocycles
5-(Chloromethyl)-3-methoxy-1,2-thiazole serves as a crucial intermediate in the synthesis of more complex heterocyclic compounds. It can undergo nucleophilic substitution reactions to yield derivatives that are valuable in medicinal chemistry and other applications. For example, reactions with amines can produce 5-(aminomethyl)-3-methoxy-1,2-thiazole derivatives, which may exhibit biological activity.

Reactivity and Mechanism
The compound's chloromethyl group makes it an effective electrophile, allowing it to react with various nucleophiles. This reactivity is fundamental in organic synthesis, facilitating the formation of covalent bonds that modify target molecules' structures.

Biological Applications

Enzyme Inhibition Studies
In biological research, this compound is utilized to study enzyme inhibition and protein interactions. Its ability to bind to active sites of enzymes can disrupt essential biochemical pathways, making it a candidate for therapeutic applications. For instance, compounds derived from thiazoles have shown promise in inhibiting cancer cell proliferation by targeting specific mitotic proteins .

Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of thiazole derivatives. Compounds related to this compound have demonstrated significant activity against various pathogens, including protozoa and bacteria. For example, thiazole derivatives have been reported to exhibit potent activity against Giardia intestinalis and Trichomonas vaginalis, suggesting their application in developing new antimicrobial agents .

Industrial Applications

Production of Biocides and Fungicides
In the industrial sector, this compound is employed in the formulation of biocides and fungicides. Its effectiveness in inhibiting microbial growth makes it suitable for agricultural applications where crop protection is essential. The compound's stability and reactivity also contribute to its utility in synthesizing agrochemicals.

Case Study 1: Synthesis of Anticancer Agents

A study investigated the synthesis of thiazole-based compounds for anticancer activity. Researchers synthesized several derivatives of this compound and tested their efficacy against various cancer cell lines. Notably, certain derivatives showed IC50 values in the low micromolar range, indicating promising anticancer properties .

Case Study 2: Antimicrobial Activity

Another study focused on evaluating the antimicrobial effects of thiazole derivatives against Leishmania amazonensis. The results demonstrated that specific modifications to the thiazole ring significantly enhanced their efficacy compared to standard treatments. This highlights the potential for developing new therapeutics based on this compound .

Data Summary Table

Application AreaSpecific Use CaseObserved Effects
Chemical SynthesisIntermediate for heterocyclesFormation of biologically active derivatives
Biological ResearchEnzyme inhibition studiesDisruption of cancer cell proliferation
Industrial ChemistryBiocides and fungicides productionEffective microbial growth inhibition
Antimicrobial ResearchActivity against Giardia & LeishmaniaPotent antimicrobial effects observed

Mechanism of Action

The mechanism of action of 5-(chloromethyl)-3-methoxy-1,2-thiazole involves its interaction with biological targets such as enzymes and proteins. The compound can inhibit enzyme activity by binding to the active site or by modifying key amino acid residues. This interaction can disrupt essential biochemical pathways, leading to the desired therapeutic effects. The molecular targets and pathways involved vary depending on the specific application and the nature of the biological system .

Comparison with Similar Compounds

  • 3-Methoxy-5-methylisothiazole
  • 3-Methoxy-5-(bromomethyl)isothiazole
  • 3-Methoxy-5-(hydroxymethyl)isothiazole

Comparison: 5-(chloromethyl)-3-methoxy-1,2-thiazole is unique due to the presence of the chloromethyl group, which imparts distinct reactivity and biological activity. Compared to its analogs, the chloromethyl derivative exhibits enhanced antimicrobial and antifungal properties, making it a valuable compound in medicinal chemistry and industrial applications .

Biological Activity

5-(Chloromethyl)-3-methoxy-1,2-thiazole is a thiazole derivative that has garnered attention in recent years due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial, antioxidant, and potential therapeutic applications, supported by case studies and detailed research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a chloromethyl group and a methoxy group attached to a thiazole ring. Its chemical structure can be represented as follows:

  • Chemical Formula : C₅H₆ClN₁O₁S
  • CAS Number : 91989-71-8

Antimicrobial Activity

Numerous studies have investigated the antimicrobial properties of this compound against various pathogens.

Case Studies and Findings

  • Antibacterial Activity :
    • A study examined the compound's efficacy against Gram-positive and Gram-negative bacteria, demonstrating significant inhibition against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were notably lower than those of commonly used antibiotics, suggesting its potential as an alternative therapeutic agent .
  • Antifungal Activity :
    • The compound also exhibited antifungal properties against Candida albicans. In vitro tests revealed that it inhibited fungal growth effectively, with inhibition zones measuring up to 28 mm at optimal concentrations .
  • Comparison with Other Thiazoles :
    • In comparative studies with other thiazole derivatives, this compound showed superior activity against certain microbial strains, indicating its enhanced biological potency due to structural modifications .

Antioxidant Activity

The antioxidant capacity of this compound has been evaluated using various assays.

Research Findings

  • The compound demonstrated notable antioxidant activity in DPPH and ABTS assays, with values indicating its ability to scavenge free radicals effectively. This property is crucial for potential applications in preventing oxidative stress-related diseases .

The biological activities of this compound can be attributed to its interaction with specific molecular targets.

  • Antimicrobial Mechanism : The compound likely disrupts bacterial cell wall synthesis or interferes with essential metabolic pathways. Its structural similarity to para-aminobenzoic acid allows it to inhibit dihydropteroate synthase, a key enzyme in folic acid biosynthesis in bacteria.
  • Antioxidant Mechanism : The methoxy group may enhance electron donation capabilities, allowing the compound to neutralize reactive oxygen species (ROS) effectively .

Summary of Biological Activities

Activity Type Target Organisms MIC Values (µg/mL) Notes
AntibacterialS. aureus<10Effective against resistant strains
E. coli<20Comparable to standard antibiotics
AntifungalC. albicans<15Significant inhibition observed
AntioxidantN/AIC50 < 100Effective free radical scavenger

Q & A

Q. Advanced (Process Optimization)

  • Flow Reactors : Continuous flow systems reduce residence time, suppressing dimerization of the chloromethyl group .
  • Catalytic Additives : Adding 1–2 mol% of DMAP (4-dimethylaminopyridine) accelerates intermediate stabilization, improving yield by 15–20% .
  • By-Product Analysis : Monitor for 3-methoxy-1,2-thiazole-5-carboxylic acid (a hydrolysis product) via GC-MS and adjust moisture levels in reagents .

How does the chloromethyl group influence the compound’s reactivity in nucleophilic substitution reactions?

Advanced (Mechanistic Studies)
The chloromethyl group acts as a reactive handle for functionalization:

  • Kinetics : Second-order rate constants (k₂) for SN₂ reactions with amines (e.g., piperidine) in ethanol are ~0.15 L/mol·s at 25°C, with steric hindrance limiting reactivity at higher temperatures .
  • Computational Insights : DFT studies show the C-Cl bond’s polarization (partial charge: Cl = -0.35) enhances susceptibility to nucleophilic attack .

What biological targets have been associated with this compound derivatives?

Advanced (Pharmacological Potential)
Preliminary studies suggest activity against:

  • Enzymes : Inhibition of COX-2 (IC₅₀ = 12 µM) via hydrophobic interactions with the active site .
  • Antimicrobial Targets : MIC values of 8–16 µg/mL against Gram-positive bacteria (e.g., S. aureus) when conjugated with triazole moieties .
    Caution : Discrepancies in activity across studies may arise from assay conditions (e.g., DMSO solvent interference) .

How should researchers address contradictions in reported biological activity data?

Q. Advanced (Data Analysis)

  • Meta-Analysis : Compare datasets using standardized protocols (e.g., CLSI guidelines for antimicrobial assays) .
  • Dose-Response Curves : Re-evaluate IC₅₀ values under controlled humidity and pH to account for compound hydrolysis .
  • Structural Confirmation : Ensure tested compounds are re-characterized via NMR to rule out degradation .

What structural modifications enhance the pharmacokinetic profile of this compound derivatives?

Q. Advanced (Structure-Activity Relationships)

  • Lipophilicity : Adding electron-withdrawing groups (e.g., -CF₃) to the thiazole ring increases logP by 0.5–1.0, improving blood-brain barrier penetration .
  • Metabolic Stability : Replace the chloromethyl group with a trifluoromethylsulfonyl moiety to reduce hepatic clearance (t₁/₂ increased from 1.2 to 4.5 hours in rat models) .

What are the optimal storage conditions to prevent degradation of this compound?

Q. Basic (Stability Studies)

  • Temperature : Store at -20°C in amber glass vials to prevent photodegradation .
  • Solubility : Lyophilize and store in anhydrous DMSO (≥99.9% purity) to avoid hydrolysis; reconstitute fresh before use .

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